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Compound of Interest

Compound Name: 5-Chloro-2-(2-ethylphenoxy)aniline
CAS No.: 946727-78-2
Cat. No.: B3172433

Get Quote

Molecular Characterization, Synthesis Strategies, and Quality Control

\

Part 1: Chemical Identity & Molecular Weight
Analysis

The precise molecular weight is the foundational parameter for stoichiometry in synthetic
workflows. For 5-Chloro-2-(2-ethylphenoxy)aniline, the mass is derived from its specific

isotopic composition.

Physicochemical Data Table
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Parameter Value Technical Note

) 5-Chloro-2-(2-
Chemical Name - IUPAC nomenclature
ethylphenoxy)aniline

) Not widely listed (Analogous to  Search ID: 2035600 (Ref:
CAS Registry Number

56966-48-4) Huateng)
Molecular Formula C14H14CINO
Average Molecular Weight 247.72 g/mol Used for bulk stoichiometry
Monoisotopic Mass 247.0764 Da Used for High-Res Mass

Spectrometry (HRMS)

Physical State Off-white to pale brown solid Typical of oxidized anilines

N DMSO, Methanol, Ethyl o
Solubility Acetat Low solubility in water
cetate

Structural Breakdown & Mass Calculation

The molecular weight calculation is based on standard atomic weights (IUPAC 2021).
e Carbon (Cia):

e Hydrogen (Hia):

¢ Chlorine (Ch):

o Nitrogen (N1):

e Oxygen (O1):

e Total:247.722 g/mol

Part 2: Synthesis & Reaction Engineering

The synthesis of 5-Chloro-2-(2-ethylphenoxy)aniline relies on a Nucleophilic Aromatic
Substitution (SNAr) followed by a chemoselective reduction. This pathway ensures the integrity
of the ethyl group while installing the ether linkage.
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Synthetic Pathway Visualization (Graphviz)
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Figure 1: Two-step synthetic route via SNAr coupling and nitro-reduction.

Detailed Protocol
Step 1: Ether Coupling (SNATr)

o Rationale: The nitro group at the C1 position of the benzene ring activates the ortho-chlorine
(C2) for displacement. The C5-chlorine is meta to the nitro group and remains unreactive,
preserving the correct regiochemistry.

* Reagents: 2,5-Dichloronitrobenzene (1.0 eq), 2-Ethylphenol (1.1 eq), Potassium Carbonate
(K2COs3, 2.0 eq).

e Solvent: DMF or NMP (Polar aprotic solvents facilitate the SNAr mechanism).
e Procedure:

o Dissolve 2,5-dichloronitrobenzene in DMF.

o Add 2-ethylphenol and K2COs.

o Heat to 90-100°C under nitrogen atmosphere for 4—-6 hours.

o Validation: Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting
nitrobenzene.

o Workup: Quench with water, extract with ethyl acetate, and crystallize the nitro-

intermediate.
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Step 2: Chemoselective Reduction

o Rationale: The objective is to reduce the nitro group (-NO2z) to an aniline (-NHz) without
dechlorinating the aromatic ring.

¢ Method A (Iron/Ammonium Chloride): Preferred for preserving the Ar-Cl bond.

o Reflux the nitro-intermediate in Ethanol/Water (4:1) with Fe powder (3.0 eq) and NH4Cl
(0.5 eq) for 2 hours.

o Method B (Catalytic Hydrogenation):

o Hz2 (1 atm), 5% Pt/C (sulfided) to prevent dehalogenation. Note: Standard Pd/C may cause
dechlorination.

Part 3: Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized material, a multi-modal analytical
approach is required.[1]

HPLC Method (Purity Profiling)

This reverse-phase method separates the target aniline from the nitro-precursor and potential
phenol impurities.
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Parameter

Condition

Column

C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x
150 mm, 3.5 um

Mobile Phase A

Water + 0.1% Formic Acid

Mobile Phase B

Acetonitrile

0-2 min: 10% B; 2-15 min: 10% - 90% B; 15-20

Gradient .
min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm

Expected Retention

Product elutes earlier than the nitro-intermediate

due to the polarity of the -NHz group.

NMR Spectroscopy Validation

The 2-ethyl group provides a distinct signature that differentiates this molecule from other

common analogs (like the methyl or chloro variants).

e 'H NMR (400 MHz, DMSO-de):

o & 1.10 (t, 3H): Methyl protons of the ethyl group (-CH2CHs).

o & 2.55 (g, 2H): Methylene protons of the ethyl group (-CH2CH?3).

o 0 5.20 (s, 2H): Broad singlet for the Aniline amine (-NHz). Disappears on D20 exchange.

o 0 6.50-7.30 (m, 7H): Aromatic protons (3 on aniline ring, 4 on phenoxy ring).

Analytical Logic Diagram
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Figure 2: Analytical workflow for validating molecular identity and purity.

Part 4: Handling and Stability

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to
oxidation (browning) upon exposure to air and light.

o Safety: Treat as a potential skin sensitizer and irritant. Use standard PPE (nitrile gloves,
safety glasses).

 Stability: Stable in neutral and basic solutions. Avoid strong oxidizing agents which may
convert the aniline to a nitroso or nitro species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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